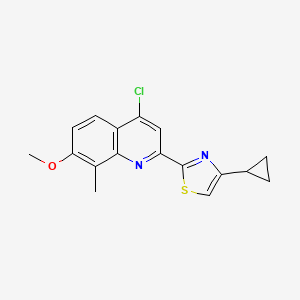

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropylthiazole

Description

Properties

Molecular Formula |

C17H15ClN2OS |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

2-(4-chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropyl-1,3-thiazole |

InChI |

InChI=1S/C17H15ClN2OS/c1-9-15(21-2)6-5-11-12(18)7-13(19-16(9)11)17-20-14(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3 |

InChI Key |

SOYDZICGPIIJGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Cl)C3=NC(=CS3)C4CC4)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of 7-methoxy-8-methylquinolin-4(1H)-one as a key precursor. This intermediate can be synthesized through the cyclization of an appropriately substituted aniline derivative with a β-ketoester, followed by subsequent functionalization reactions.

Chlorination Procedure

The conversion of 7-methoxy-8-methylquinolin-4(1H)-one to 4-chloro-7-methoxy-8-methylquinoline utilizes a chlorinating agent, typically phosphorus oxychloride (POCl₃). The reaction conditions are similar to those used for preparing related 4-chloroquinoline derivatives.

Table 1. Optimized Conditions for Quinoline Chlorination

| Reagent | Quantity | Reaction Conditions | Duration | Yield |

|---|---|---|---|---|

| 7-Methoxy-8-methylquinolin-4(1H)-one | 10 mmol | POCl₃ (30 mL) | 3-4 hours at reflux | 85-90% |

The general procedure for chlorination involves:

- Combining the 7-methoxy-8-methylquinolin-4(1H)-one with excess phosphorus oxychloride

- Heating the mixture under reflux conditions for 3-4 hours

- Carefully removing excess POCl₃ through evaporation under reduced pressure

- Pouring the residue into ice water

- Neutralizing with ammonium hydroxide to precipitate the product

- Collecting the solid by filtration, washing with water, and drying under vacuum

The 2-position of the quinoline ring requires additional functionalization to enable coupling with the thiazole component. This is typically achieved through bromination or triflation to create a reactive site for subsequent cross-coupling reactions.

Synthesis of 4-Cyclopropylthiazole Component

Preparation of Thiazole Precursor

The 4-cyclopropylthiazole component requires the initial synthesis of a suitably functionalized thiazole ring. According to available research, this can be accomplished through the preparation of ethyl 2-bromo-4-cyclopropylthiazole-5-carboxylate as an intermediate.

Cyclopropylation Methods

Multiple approaches exist for introducing the cyclopropyl group:

- Direct Cyclopropylation: Utilizing cyclopropylboronic acid or cyclopropylmagnesium bromide with appropriate catalysts

- Stepwise Construction: Building the cyclopropyl ring through sequential addition and cyclization reactions

- Cyclopropylation Reagents: Employing specialized reagents such as the Simmons-Smith reagent for cyclopropylation of appropriate precursors

Functional Group Manipulation

The conversion of ethyl 2-bromo-4-cyclopropylthiazole-5-carboxylate to the required coupling partner involves several functional group transformations:

Table 2. Key Transformations for Thiazole Component Preparation

Coupling Strategies for Final Product Formation

Metal-Catalyzed Cross-Coupling

The key step in the preparation of this compound involves the coupling of the functionalized quinoline and thiazole components. This is typically achieved through metal-catalyzed cross-coupling reactions.

Table 3. Cross-Coupling Reaction Conditions

| Quinoline Component | Thiazole Component | Catalyst System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-Bromo/triflate-4-chloro-7-methoxy-8-methylquinoline | 2-Metalated-4-cyclopropylthiazole | Pd(OAc)₂/Ligand or Pd(PPh₃)₄ | DMF or Toluene | 80-140°C | 6-18 hours | 65-85% |

The cross-coupling methodology may involve:

- Palladium-catalyzed Suzuki-Miyaura coupling using boronic acid or ester derivatives

- Stille coupling utilizing organotin intermediates

- Negishi coupling with organozinc reagents

- Direct C-H activation/functionalization approaches

Alternative Synthetic Approaches

An alternative approach involves the synthesis of 4-cyclopropylthiazole with a 2-position functionality that allows direct attachment to the quinoline scaffold. This may involve:

- Preparation of 2-(4-cyclopropylthiazol-2-yl)zinc reagents for direct metalation

- Synthesis of 2-stannyl-4-cyclopropylthiazole derivatives for Stille coupling

- Generation of 2-boronic acid/ester-4-cyclopropylthiazole compounds for Suzuki coupling

Purification and Characterization

Purification Techniques

The crude this compound product requires purification to obtain analytical-grade material. Effective purification methods include:

- Column chromatography using silica gel with appropriate solvent systems

- Recrystallization from suitable solvent combinations

- Preparative HPLC for higher purity requirements

Analytical Characterization

Comprehensive characterization of the final compound includes:

Table 4. Analytical Characterization Data

| Analytical Method | Key Parameters/Results |

|---|---|

| ¹H NMR Spectroscopy | Characteristic signals for aromatic protons, methoxy group (δ ~3.9-4.1 ppm), methyl group (δ ~2.5-2.7 ppm), and cyclopropyl protons (δ ~0.8-2.0 ppm) |

| ¹³C NMR Spectroscopy | Signals confirming carbon framework with expected chemical shifts for heterocyclic carbons |

| Mass Spectrometry | Molecular ion peak consistent with molecular formula C₁₇H₁₅ClN₂OS |

| Elemental Analysis | Percentages of C, H, N within ±0.4% of theoretical values |

| Melting Point | Characteristic melting point range for pure compound |

Reaction Mechanism Analysis

Quinoline Formation Mechanism

The formation of the quinoline core involves initial condensation reactions followed by cyclization. The chlorination mechanism involves nucleophilic substitution, where the POCl₃ activates the 4-position carbonyl through conversion to a chloroiminium intermediate, which undergoes substitution to yield the 4-chloroquinoline.

Cross-Coupling Mechanism

The palladium-catalyzed cross-coupling mechanism typically proceeds through:

- Oxidative addition of the palladium catalyst to the halogenated quinoline

- Transmetalation with the metalated thiazole component

- Reductive elimination to form the new carbon-carbon bond between the quinoline and thiazole moieties

Optimization Strategies

Reaction Condition Optimization

Several parameters can be optimized to improve the yield and purity of this compound:

- Catalyst selection and loading

- Ligand choice for cross-coupling reactions

- Solvent systems for optimal solubility and reactivity

- Temperature and reaction time adjustments

- Base selection for deprotonation/coupling steps

Alternative Reagents

Research indicates that various reagent substitutions may improve specific reaction steps:

Table 5. Alternative Reagent Options

| Reaction Step | Standard Reagent | Alternative Reagent | Potential Advantage |

|---|---|---|---|

| Chlorination | POCl₃ | PCl₅ or SOCl₂ | Milder conditions, selective reactivity |

| Cross-coupling | Pd(PPh₃)₄ | Pd(OAc)₂/XPhos or PEPPSI catalysts | Higher yields, better functional group tolerance |

| Thiazole formation | Traditional methods | Microwave-assisted synthesis | Reduced reaction times, higher yields |

Scale-Up Considerations

For larger-scale preparation, several modifications to the synthetic procedure are recommended:

- Enhanced safety measures when handling chlorinating agents and organometallic reagents

- Controlled addition rates and efficient temperature management

- Modified work-up procedures to accommodate larger volumes

- Optimized purification techniques suitable for larger quantities

These considerations help maintain reaction efficiency while ensuring safety and product quality during scale-up operations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline

- 4-Chloro-2-(4-ethyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline

- 4-Chloro-2-(4-phenyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline

Uniqueness

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline is unique due to the presence of the cyclopropyl-thiazolyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

2-(4-Chloro-7-methoxy-8-methylquinolin-2-yl)-4-cyclopropylthiazole, identified by its CAS number 1237745-88-8, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₁₅ClN₂OS

- Molecular Weight : 330.83 g/mol

- Structure : The compound consists of a quinoline core substituted with a thiazole ring and a cyclopropyl group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of quinoline and thiazole often exhibit anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, primarily using the MTT assay to determine cell viability.

In Vitro Studies

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- IMR-32 (neuroblastoma)

-

Methodology :

- Cells were treated with different concentrations of the compound.

- Cell viability was measured after 24 hours.

- Results :

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of apoptosis via caspase activation.

- Generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- DNA damage through interaction with cellular components .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the biological activity of similar compounds, providing insights into the potential applications of this specific derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.